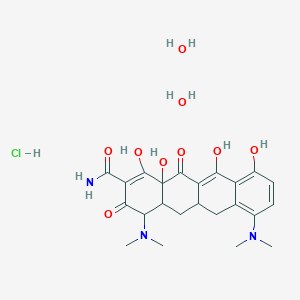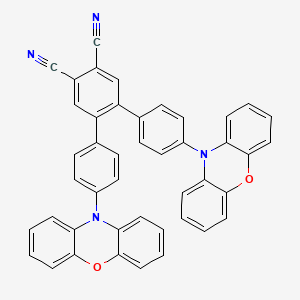
N-(o-Carboxybenzoyl)-DL-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(o-Carboxybenzoyl)-DL-Glutaminsäure ist eine Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen in verschiedenen Bereichen großes Interesse geweckt hat. Sie ist ein Derivat der Glutaminsäure, bei dem die Aminogruppe durch eine o-Carboxybenzoylgruppe substituiert ist. Diese Modifikation verleiht der Verbindung besondere chemische Eigenschaften, die sie zu einem Forschungsobjekt in der organischen Chemie und Biochemie machen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(o-Carboxybenzoyl)-DL-Glutaminsäure erfolgt typischerweise durch die Reaktion von DL-Glutaminsäure mit o-Carboxybenzoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird üblicherweise mehrere Stunden bei Raumtemperatur gerührt, um die vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-(o-Carboxybenzoyl)-DL-Glutaminsäure folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Das Endprodukt wird typischerweise durch Umkristallisation oder Chromatographietechniken gereinigt.
Chemische Reaktionsanalyse
Reaktionstypen
N-(o-Carboxybenzoyl)-DL-Glutaminsäure durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Die Verbindung kann hydrolysiert werden, um Phthalsäure und Glutaminsäure zu bilden.
Cyclisierung: Unter sauren Bedingungen kann sie zu Imiden cyclisieren.
Häufige Reagenzien und Bedingungen
Hydrolyse: Typischerweise in wässrigen Lösungen mit unterschiedlichen pH-Werten durchgeführt. Saure oder basische Bedingungen können verwendet werden, um die Reaktion zu beschleunigen.
Cyclisierung: Erfordert hochsaure Bedingungen (H0 < -1) für die Imidbildung.
Hauptprodukte
Hydrolyse: Phthalsäure und Glutaminsäure.
Cyclisierung: Imide wie N-Phthaloylleucin.
Analyse Chemischer Reaktionen
Types of Reactions
N-(o-Carboxybenzoyl)-DL-glutamic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to form phthalic acid and glutamic acid.
Cyclization: Under acidic conditions, it can cyclize to form imides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with varying pH levels. Acidic or basic conditions can be used to facilitate the reaction.
Cyclization: Requires highly acidic conditions (H0 < -1) for imide formation.
Major Products
Hydrolysis: Phthalic acid and glutamic acid.
Cyclization: Imides such as N-phthaloylleucine.
Wissenschaftliche Forschungsanwendungen
N-(o-Carboxybenzoyl)-DL-Glutaminsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Wird auf seine Rolle bei der Hemmung der Angiogenese und der Zytokinproduktion untersucht.
Industrie: Wird bei der Herstellung von Pharmazeutika und anderen Feinchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(o-Carboxybenzoyl)-DL-Glutaminsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es die Angiogenese hemmt, indem es auf den vaskulären Endothelwachstumsfaktor (VEGF) und den basischen Fibroblastenwachstumsfaktor (bFGF) abzielt . Diese Hemmung verhindert die Proliferation und Migration von Endothelzellen und schränkt so die Bildung neuer Blutgefäße ein.
Wirkmechanismus
The mechanism of action of N-(o-Carboxybenzoyl)-DL-glutamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) . This inhibition prevents the proliferation and migration of endothelial cells, thereby restricting the formation of new blood vessels.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(o-Carboxybenzoyl)-L-Leucin: Unterliegt ähnlichen Hydrolyse- und Cyclisierungsreaktionen.
N-(o-Carboxybenzoyl)glycin: Wird ebenfalls auf seine Hydrolyse-Eigenschaften untersucht.
Einzigartigkeit
N-(o-Carboxybenzoyl)-DL-Glutaminsäure ist aufgrund ihres spezifischen Substitutionsschemas und der daraus resultierenden chemischen Eigenschaften einzigartig. Seine Fähigkeit, die Angiogenese und die Zytokinproduktion zu hemmen, macht es zu einer wertvollen Verbindung in der medizinischen Forschung .
Eigenschaften
CAS-Nummer |
3184-19-8 |
|---|---|
Molekularformel |
C13H13NO7 |
Molekulargewicht |
295.24 g/mol |
IUPAC-Name |
2-[(2-carboxybenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21) |
InChI-Schlüssel |
QIWKCQDJZPRXNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)





![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)

![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)

